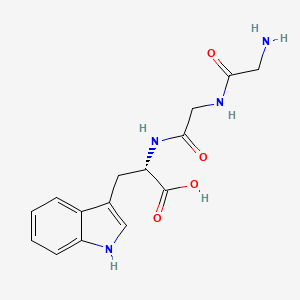

H-Gly-Gly-Trp-OH

説明

Significance of Tripeptides in Biological and Chemical Systems

Tripeptides, short chains consisting of three amino acids linked by peptide bonds, are fundamental players in a multitude of biological and chemical processes. numberanalytics.com Their importance stems from their structural diversity and functional versatility. In biological systems, tripeptides are involved in crucial functions such as cell signaling, hormone regulation, and maintaining protein structure and stability. numberanalytics.com They can act as signaling molecules, facilitating communication between cells and influencing a wide range of physiological responses. numberanalytics.com A well-known example is Glutathione (B108866) (GSH), a tripeptide composed of glutamic acid, cysteine, and glycine (B1666218), which is a vital intracellular antioxidant protecting cells from damage. taylorandfrancis.comtaylorandfrancis.com

Overview of Glycine and Tryptophan Residues in Peptide Chemistry

The properties of H-Gly-Gly-Trp-OH are intrinsically linked to the characteristics of its constituent amino acids: glycine and tryptophan.

Glycine (Gly) is the simplest of the 20 proteinogenic amino acids, with a single hydrogen atom as its side chain. wikipedia.org This simplicity imparts significant conformational flexibility to the peptide backbone, as the lack of a bulky side chain minimizes steric hindrance. wikipedia.org Glycine is often found in flexible regions of proteins and can disrupt the formation of rigid secondary structures like alpha-helices, favoring more random coil conformations. wikipedia.org In the context of prebiotic chemistry, glycine is considered a highly reactive amino acid in peptide synthesis and is one of the most abundant amino acids found in meteorites and simulated early Earth environments, suggesting its fundamental role in the origin of life. jst.go.jp

Tryptophan (Trp) is one of the largest and most complex amino acids, characterized by its bulky indole (B1671886) side chain. rsc.org This indole ring is responsible for tryptophan's unique properties, including its inherent fluorescence, which makes it a valuable intrinsic probe for studying protein structure, dynamics, and interactions using spectroscopic techniques. cambridge.orgpnas.org The electron-rich indole side chain is also highly reactive and can participate in a variety of non-covalent interactions, including hydrophobic, electrostatic, and π-π stacking interactions, which are crucial for the binding of peptides and proteins to their targets. rsc.orgcambridge.org Due to its low natural abundance in proteins, tryptophan is an ideal target for site-selective chemical modifications to create bioconjugates with novel functions. rsc.orgacs.org

Rationale for Advanced Academic Investigation of this compound

The combination of two flexible glycine residues with a bulky, fluorescent, and reactive tryptophan residue makes this compound a compelling subject for advanced academic research. The glycine residues provide a simple and flexible scaffold, while the C-terminal tryptophan acts as a key functional and reporting unit.

This specific arrangement allows researchers to investigate a range of phenomena:

Fundamental Spectroscopic Studies: The intrinsic fluorescence of the tryptophan residue is sensitive to its local environment. This compound serves as a simplified model to study the effects of the peptide backbone and solvent interactions on the photophysical properties of tryptophan. researchgate.net

Radiolysis and Electron Transfer Studies: The peptide has been used in pulse radiolysis experiments to study the reactions of hydrated electrons and other radicals with the tryptophan side chain. dss.go.thosti.govallenpress.com These studies are crucial for understanding radiation damage in proteins and the mechanisms of electron transfer in biological systems. researchgate.netallenpress.com

Mass Spectrometry and Fragmentation Analysis: The gas-phase behavior of this compound radical cations has been extensively studied using mass spectrometry. These investigations provide fundamental insights into how peptides fragment, which is essential for the development of proteomic sequencing techniques. grafiati.comresearchgate.netnih.gov

Molecular Recognition and Binding: The tryptophan residue can interact with host molecules. Studies have investigated the binding of this compound to cucurbit[n]urils, demonstrating how the position of the tryptophan residue within the peptide sequence affects binding affinity. rsc.org

Metal Complexation: The peptide can act as a ligand, binding to metal ions. The study of metal complexes with peptides like this compound is relevant to understanding the role of metals in biological systems and for the development of new metallodrugs. mdpi.comtaylorfrancis.com

The structural simplicity of this compound, combined with the rich chemical and physical properties of its tryptophan residue, provides a powerful yet manageable system for exploring complex biochemical and biophysical questions.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₈N₄O₄ |

| Molecular Weight | 318.33 g/mol |

| Appearance | White to Yellow Solid |

| Solubility | Soluble in water |

Data sourced from cymitquimica.com

Structure

3D Structure

特性

IUPAC Name |

2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c16-6-13(20)18-8-14(21)19-12(15(22)23)5-9-7-17-11-4-2-1-3-10(9)11/h1-4,7,12,17H,5-6,8,16H2,(H,18,20)(H,19,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPADCCSMVOQAGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CNC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20762-32-7 | |

| Record name | NSC97952 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Structural and Conformational Elucidation of Glycylglycyltryptophan

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in determining the primary and secondary structure of peptides, as well as providing insights into the local environment of specific residues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used to obtain detailed information about the structure and dynamics of molecules at an atomic level. fu-berlin.de For H-Gly-Gly-Trp-OH, NMR is instrumental in confirming the amino acid sequence and probing its conformational preferences in solution.

Primary Structure Confirmation: 1D and 2D NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to identify the spin systems of the individual amino acid residues (Glycine and Tryptophan). The sequential connectivity of these residues is then established through the observation of Nuclear Overhauser Effects (NOEs) between adjacent amino acid protons in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments.

Secondary Structure Analysis: The chemical shifts of backbone protons (¹Hα) and carbons (¹³Cα, ¹³Cβ) are sensitive to the local secondary structure. nih.gov Deviations of these shifts from "random coil" values can indicate the presence of ordered structures like β-turns or extended conformations. duke.edu For instance, the Gly-Gly motif is known to potentially induce β-turn or random coil conformations. vulcanchem.com The analysis of coupling constants (e.g., ³J(HN,Hα)) provides information about the dihedral angles (φ) of the peptide backbone, further refining the secondary structure model. fu-berlin.de

Table 1: Representative ¹H NMR Chemical Shifts for Amino Acids in Peptides.

| Amino Acid | HN (ppm) | Hα (ppm) | Hβ (ppm) | Other (ppm) |

|---|---|---|---|---|

| Glycine (B1666218) (Gly) | 8.39 | 3.97 (CH₂) | - | - |

| Tryptophan (Trp) | 8.09 | 4.70 | 3.32-3.19 (CH₂) | 7.24(H2), 7.65(H4), 7.17(H5), 7.24(H6), 7.50(H7), 10.22(NH) |

Note: These are typical chemical shift values and can vary depending on the specific peptide sequence, solvent, pH, and temperature. northwestern.edu

Table 2: Representative ¹³C NMR Chemical Shifts for Amino Acids in Peptides.

| Amino Acid | Cα (ppm) | Cβ (ppm) | C=O (ppm) |

|---|---|---|---|

| Glycine (Gly) | 43.99 | - | 174.0 |

| Tryptophan (Trp) | 55.5 | 28.5 | 173.5 |

Note: These are typical chemical shift values and can vary. chemicalbook.comresearchgate.net

Infrared (IR) Spectroscopy for Vibrational Modes and Amide Band Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about its functional groups and secondary structure. In peptides, the amide bands are of particular diagnostic importance.

Amide Bands:

Amide I (1600-1700 cm⁻¹): This band arises primarily from the C=O stretching vibration of the peptide backbone. libretexts.org Its frequency is highly sensitive to the secondary structure. For example, β-sheets typically show a strong Amide I band around 1630-1640 cm⁻¹, while α-helices appear around 1650-1655 cm⁻¹.

Amide II (1510-1580 cm⁻¹): This band results from a combination of N-H in-plane bending and C-N stretching vibrations. spcmc.ac.in Its position is also conformationally sensitive.

Amide III (1220-1330 cm⁻¹): This is a more complex band involving C-N stretching, N-H bending, and other vibrations.

Studies on related peptides have shown that the combination bands of Amide A and Amide II/III modes in the near-infrared (NIR) region (4500-5000 cm⁻¹) can be used to monitor the number of amide bonds. nih.gov Computational modeling and IR-UV double-resonance spectroscopy on Trp-containing peptides have demonstrated that vibrations like the O-H in-plane bending, N-H in-plane bending, and the peptide C=O stretching are sensitive indicators of hydrogen bonding and the folding of the peptide backbone. nih.gov

Table 3: Key IR Vibrational Bands for Peptide Analysis.

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3300-3500 | Associated with the N-H bonds in the peptide backbone and Trp indole (B1671886) ring. spcmc.ac.in |

| Amide I | 1600-1700 | Primarily C=O stretching; highly sensitive to secondary structure. libretexts.org |

| Amide II | 1510-1580 | N-H bending and C-N stretching. spcmc.ac.in |

Note: The exact positions of these bands can be influenced by hydrogen bonding, solvent, and the physical state of the sample. spcmc.ac.in

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy Probing Tryptophan Residue Environment and Interactions

UV-Vis and fluorescence spectroscopy are particularly useful for studying tryptophan-containing peptides due to the intrinsic spectroscopic properties of the indole side chain.

UV-Vis Spectroscopy: The tryptophan residue in this compound exhibits a characteristic UV absorbance maximum around 280 nm. nih.gov The precise position and intensity of this peak can be influenced by the local environment, including solvent polarity and interactions with neighboring residues. While UV-Vis spectroscopy is a robust technique for quantification, it is generally less sensitive and specific than fluorescence spectroscopy. proteus-instruments.combiocompare.com

Fluorescence Spectroscopy: Tryptophan is naturally fluorescent, with an emission maximum that is highly sensitive to the polarity of its environment. nih.gov In a polar, aqueous environment, the emission maximum is typically around 350-360 nm. proteus-instruments.com A blue shift (to shorter wavelengths) indicates a more non-polar or buried environment for the tryptophan side chain, while a red shift suggests greater solvent exposure. The fluorescence quantum yield and lifetime are also valuable parameters. For instance, quenching of tryptophan fluorescence by agents like iodide can provide information about the accessibility of the tryptophan residue to the solvent. nih.gov Studies on similar peptides have used fluorescence to probe side-chain dynamics and accessibility. nih.gov

Table 4: Spectroscopic Properties of the Tryptophan Residue.

| Spectroscopic Technique | Parameter | Typical Value/Range | Information Provided |

|---|---|---|---|

| UV-Vis Spectroscopy | Absorbance Maximum (λmax) | ~280 nm | Presence and concentration of Tryptophan. nih.gov |

| Fluorescence Spectroscopy | Excitation Maximum (λex) | ~280-295 nm | Optimal wavelength to induce fluorescence. nih.gov |

| Emission Maximum (λem) | ~320-360 nm | Polarity of the Tryptophan microenvironment. allpeptide.com | |

| Fluorescence Lifetime (τ) | 1-9 ns | Dynamics and quenching interactions. nih.govnih.gov |

Note: These values are representative and can change based on the peptide's conformation and environment.

Mass Spectrometry (MS) for Sequence Confirmation and Fragmentation Pathway Studies

Mass spectrometry is an indispensable tool for the precise determination of molecular weight and the confirmation of the primary structure of peptides.

Molecular Weight Determination: Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to ionize the this compound molecule. The mass-to-charge ratio (m/z) of the resulting molecular ion (e.g., [M+H]⁺) is then measured, allowing for the accurate determination of the molecular weight (318.33 g/mol ). nih.govnih.gov

Sequence Confirmation: Tandem mass spectrometry (MS/MS) is employed to verify the amino acid sequence. The molecular ion is selected and subjected to collision-induced dissociation (CID), which fragments the peptide along the backbone. This process generates a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing or confirmation of the expected Gly-Gly-Trp sequence. For example, in a positive ion ESI-MS/MS spectrum, a prominent peak might be observed at m/z 244, corresponding to the loss of the C-terminal tryptophan residue. nih.gov

Table 5: Theoretical Mass Spectrometry Fragmentation of this compound.

| Ion Type | Sequence Fragment | Theoretical m/z ([M+H]⁺) |

|---|---|---|

| b₂ | Gly-Gly | 115.05 |

| y₁ | Trp | 205.09 |

| y₂ | Gly-Trp | 262.11 |

| [M+H]⁺ | Gly-Gly-Trp | 319.14 |

Note: These are theoretical values. Observed m/z values in an experimental spectrum will be very close to these.

Advanced Structural Determination Methods

While spectroscopic methods provide valuable information about the structure in solution, X-ray crystallography offers a high-resolution picture of the molecule in the solid state.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of a molecule. nih.govwikipedia.org The process involves crystallizing the peptide and then analyzing the diffraction pattern produced when the crystal is exposed to an X-ray beam. wikipedia.org

Absolute Configuration: This technique can unambiguously determine the absolute configuration (D or L) of the chiral center at the α-carbon of the tryptophan residue.

Solid-State Conformation: The resulting electron density map provides a detailed, atomic-resolution model of the peptide's conformation within the crystal lattice. glycoforum.gr.jp This includes precise bond lengths, bond angles, and torsion angles of the peptide backbone and the tryptophan side chain. The crystal structure reveals how the molecules pack together and identifies intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the crystal structure. This information is crucial for understanding the intrinsic conformational preferences of the peptide, which can influence its biological activity. While solution-state NMR provides information on dynamic conformations, X-ray crystallography gives a static, high-resolution snapshot of a specific, low-energy conformation.

Linear Dichroic Infrared Spectroscopy for Amorphous Sample Characterization

Linear-dichroic infrared (IR-LD) spectroscopy is a powerful technique for the structural analysis of molecules in oriented states, and it is particularly valuable for characterizing amorphous systems that lack the long-range order required for X-ray diffraction analysis. researchgate.nettricliniclabs.com The method involves measuring the differential absorption of polarized infrared light by a sample that has been uniaxially oriented, often as a colloid suspended in a nematic liquid crystal host. researchgate.net The resulting IR-LD spectrum, which is the difference between the IR spectra measured with light polarized parallel and perpendicular to the orientation axis, provides information about the mutual disposition of molecular fragments. researchgate.netresearchgate.net

For an amorphous sample of this compound, this technique can elucidate the average orientation of specific chemical bonds relative to the molecular axis. The vibrational modes of the peptide backbone (e.g., Amide A, Amide I, Amide II bands) and the tryptophan side chain can be analyzed. mdpi.com By observing the sign and magnitude of the dichroic bands, researchers can determine the arrangement of the peptide units. For instance, a study on the related tripeptide glycyl-methionyl-glycine demonstrated that IR-LD spectroscopy could distinguish between a linear structure and a cross-linked disposition of amide fragments. researchgate.net This approach allows for the structural characterization of non-crystalline or amorphous peptides, which is crucial as processing methods like grinding or lyophilization can introduce amorphous content, affecting the material's physical and chemical properties. tainstruments.compharmtech.com

The table below outlines the principles of how IR-LD spectroscopy would be applied to analyze the structure of amorphous this compound, based on established methodologies.

| Spectroscopic Parameter | Information Obtained for this compound | Relevant Citations |

| Amide A Band (N-H stretch) | Orientation of the N-H bonds within the peptide backbone. | mdpi.com |

| Amide I Band (C=O stretch) | Orientation of the carbonyl groups in the peptide backbone. | mdpi.com |

| Amide II Band (N-H bend, C-N stretch) | Orientation of the peptide plane. | mdpi.com |

| Indole Ring Vibrations | Orientation of the tryptophan side chain relative to the peptide backbone. | researchgate.net |

| Dichroic Ratio (R) | Quantitative measure of the degree of alignment of specific transition moments with the orientation axis. | mdpi.com |

Conformational Dynamics and Stability of this compound

The three-dimensional structure of this compound is not static but exists as an ensemble of interconverting conformers. The stability and population of these conformers are governed by a delicate balance of intramolecular interactions and the influence of the surrounding environment.

Intramolecular Hydrogen Bonding and Secondary Structural Propensities

Intramolecular hydrogen bonds are critical in defining the conformational preferences of peptides by stabilizing folded structures. nih.gov In this compound, several potential intramolecular hydrogen bonds can form, leading to distinct secondary structural propensities. These interactions can occur between the peptide backbone's amide hydrogen and carbonyl oxygen atoms or involve the tryptophan side chain's indole ring. researchgate.net

Computational and spectroscopic studies on the related peptides Gly-Trp and Trp-Gly-Gly have identified specific hydrogen-bonding patterns that lead to either extended or folded conformations. researchgate.netnih.gov One notable conformation involves the peptide backbone curling over the indole ring, stabilized by a hydrogen bond between a peptide bond amine hydrogen and the C-terminal carboxylate group. nih.gov Another identified interaction is a hydrogen bond between the peptide backbone and the NH group of the indole ring. researchgate.net The formation of these bonds restricts the peptide's conformational freedom and can induce turn-like structures. nih.govscbt.com

The following table summarizes key intramolecular interactions and their resulting structural tendencies in Gly-Gly-Trp-OH and analogous peptides.

| Interacting Groups | Resulting Conformation/Structure | Supporting Evidence/Analogy | Citations |

| Peptide Amine (N-H) and C-Terminal Carboxylate (C=O) | Folded backbone, C7 ring formation | Observed in TrpGly dipeptides | nih.gov |

| Peptide Backbone and Indole N-H | Folded structure, interaction with side chain | Identified in Trp-Gly-Gly conformers | researchgate.net |

| N-Terminal Amine (NH₂) and Peptide Carbonyl (C=O) | Stabilized extended backbone | Observed in TrpGly zwitterion | nih.gov |

Influence of Solvent Environment on Tripeptide Conformation and Dynamics

The solvent environment profoundly influences a peptide's conformational equilibrium. rsc.org The polarity of the solvent can either stabilize or disrupt the intramolecular hydrogen bonds that dictate the peptide's shape. numberanalytics.comnih.gov

In polar protic solvents like water, solvent molecules can effectively compete for hydrogen bond donor and acceptor sites on the peptide. nih.gov This competition tends to weaken or break intramolecular hydrogen bonds, favoring more extended or "open" conformations where the peptide functional groups are solvated by water. nih.gov

| Solvent Type | Effect on Intramolecular H-Bonds | Predominant Conformation of this compound | Rationale | Citations |

| Polar (e.g., Water) | Disrupted | Extended / Unfolded | Solvent molecules form intermolecular H-bonds with the peptide, outcompeting internal H-bonds. | nih.gov |

| Apolar (e.g., Chloroform) | Stabilized | Compact / Folded | Intramolecular H-bonds are favored to shield polar groups from the non-polar environment. | rsc.org |

Molecular Recognition and Binding Interactions of H Gly Gly Trp Oh

Host-Guest Chemistry and Supramolecular Interactions

The study of H-Gly-Gly-Trp-OH within the realm of supramolecular chemistry reveals the subtle interplay of non-covalent forces that govern molecular recognition in aqueous environments. Synthetic hosts, particularly cucurbit[n]urils, have been instrumental in elucidating these interactions.

Cucurbit[n]urils (CB[n] or Q[n]) are a family of macrocyclic host molecules capable of encapsulating guest molecules within their hydrophobic cavity. Cucurbit figshare.comuril (CB figshare.com or Q8), with its larger cavity, is particularly notable for its ability to bind two aromatic guests simultaneously. capes.gov.brnih.govacs.org Studies involving a pre-formed complex of Q8 with methyl viologen (MV), denoted as Q8·MV, have demonstrated selective binding to aromatic amino acids and peptides. rsc.orgtrinity.edunih.gov While this system shows high affinity for tryptophan, the binding affinity for this compound is significantly lower compared to its isomers, highlighting the host's sequence specificity. rsc.orgnih.gov

The position of the tryptophan residue within a tripeptide sequence has a profound effect on its binding affinity to synthetic hosts like the Q8·MV complex. Research has consistently shown a strong preference for peptides with an N-terminal tryptophan. trinity.edunih.govtrinity.edu

Isothermal titration calorimetry (ITC) studies reveal that the Q8·MV complex binds to H-Trp-Gly-Gly-OH (WGG) with a high association constant (Kₐ). In contrast, the affinity for this compound (GGW) is markedly lower. Specifically, the Q8·MV complex exhibits a 40-fold greater specificity for the N-terminal tryptophan isomer (WGG) over the C-terminal isomer (GGW). rsc.orgtrinity.edunih.govnih.gov The peptide with an internal tryptophan, H-Gly-Trp-Gly-OH (GWG), shows an intermediate binding affinity, with WGG being favored by a factor of six. trinity.edunih.gov This demonstrates that the host system can effectively discriminate between peptide sequence isomers based solely on the location of the aromatic residue.

Table 1: Binding Affinities of Tryptophan-Containing Tripeptides with Q8·MV Complex

| Peptide | Sequence | Position of Tryptophan | Association Constant (Kₐ) (M⁻¹) | Selectivity Ratio (vs. GGW) | Source |

|---|---|---|---|---|---|

| H-Trp-Gly-Gly-OH | WGG | N-terminal | 1.3 x 10⁵ | ~40x | rsc.orgtrinity.edunih.gov |

| H-Gly-Trp-Gly-OH | GWG | Internal | ~2.2 x 10⁴ | ~6x | trinity.edunih.gov |

| This compound | GGW | C-terminal | 3.1 x 10³ | 1x | trinity.edu |

The binding of aromatic peptides like this compound to hosts such as cucurbit[n]urils is driven by a combination of hydrophobic and electrostatic interactions. rsc.orgmdpi.com The primary driving force for complexation is the hydrophobic effect, where the nonpolar indole (B1671886) side chain of tryptophan is encapsulated within the hydrophobic cavity of the host, displacing high-energy water molecules. mdpi.comcallutheran.edu

Electrostatic interactions also play a crucial stabilizing role. rsc.orgacs.org For N-terminal tryptophan peptides (e.g., Trp-Gly-Gly), a favorable ion-dipole interaction occurs between the positively charged N-terminal ammonium (B1175870) group (-NH₃⁺) and the electron-rich carbonyl portals of the cucurbituril (B1219460) host. capes.gov.brnih.govacs.orgmdpi.com The significantly weaker binding of this compound is attributed to the greater distance between its N-terminal ammonium group and the tryptophan side chain, which prevents this optimal stabilizing interaction upon encapsulation of the indole ring. rsc.orgtrinity.edu The binding is thus mediated by the charge proximal to the indole group, explaining the lower affinity for the C-terminal variant. trinity.edunih.gov

Cucurbit figshare.comuril (Q8) is capable of inducing the dimerization of aromatic peptides. capes.gov.brnih.govacs.org It can simultaneously bind two aromatic guests, leading to the formation of a stable 2:1 host-guest complex. This phenomenon has been extensively studied with N-terminal aromatic peptides, such as H-Trp-Gly-Gly-OH (WGG) and H-Phe-Gly-Gly-OH. capes.gov.brnih.govmdpi.com Q8 selectively binds and dimerizes these peptides with high affinity, with ternary association constants (K) reaching between 10⁹ and 10¹¹ M⁻². capes.gov.brnih.govacs.org

The basis for this selective recognition and dimerization is the simultaneous inclusion of the hydrophobic aromatic side chain into the Q8 cavity and the chelation of the nearby N-terminal ammonium group by the host's carbonyl portals. capes.gov.brnih.govacs.org For peptides like this compound, where the aromatic residue is at the C-terminus, these cooperative dimerization phenomena are not observed, as the binding constants are too small to be measured by methods like ITC, further underscoring the sequence specificity of the host. capes.gov.brnih.govacs.org

Role of Electrostatic and Hydrophobic Interactions in this compound Complexation

Peptide-Receptor and Protein Interactions

Beyond synthetic hosts, the interactions of small peptides with biological macromolecules are of significant interest. The unique properties of the tryptophan residue make peptides like this compound valuable tools for investigating these interactions.

Small peptides serve as scaffolds in the design of ligands for biological receptors. The specific sequence and constituent amino acids dictate the binding affinity and selectivity. Aromatic residues, including tryptophan, are frequently crucial components in the binding sites of enzymes and receptors. oup.com They contribute significantly to the stability of protein-protein interactions through hydrophobic and electrostatic forces. rsc.org

Phage display library screening against receptor domains, such as the caveolin-scaffolding domain, has shown that selected peptide ligands are often rich in aromatic amino acids. researchgate.net The interaction is strictly dependent on these aromatic residues; replacing them with non-aromatic residues like glycine (B1666218) or alanine (B10760859) can abolish binding. researchgate.net While direct studies on this compound as a specific ligand for a known receptor are limited in the reviewed literature, its status as a simple aromatic-containing peptide makes it a relevant model. Its isomeric peptides are used to probe the structural requirements of binding pockets, such as in the case of opioid receptors where subtle changes in peptide structure dramatically alter pharmacological profiles. nih.gov The formyl peptide receptors (FPRs) are another example of receptors that recognize a wide diversity of peptide ligands, demonstrating the adaptability of receptor binding sites. mdpi.com Therefore, this compound and its isomers are valuable chemical tools for probing the structural and chemical determinants of peptide-protein recognition and for developing novel ligand scaffolds.

Insights from Glycine-Tryptophan Motifs in Protein Conformational Stability

The interplay between glycine (Gly) and tryptophan (Trp) residues within a peptide sequence contributes significantly to the conformational stability of proteins. The unique properties of both amino acids—glycine's minimal side chain providing conformational flexibility and tryptophan's large, aromatic indole side chain facilitating various non-covalent interactions—give rise to specific structural motifs that act as folding cores or stabilizing elements.

The small size of glycine is a key factor, as it allows for close packing and specific orientations of adjacent bulky residues that would otherwise be sterically hindered. plos.org In motifs analogous to the glycine-tyrosine "mortise-tenon" joint found in outer membrane proteins, glycine's lack of a side chain permits a large aromatic ring, such as that of tryptophan, to position itself in a planar fashion directly over it. plos.org This type of interaction, which can also involve phenylalanine, helps to align and lock neighboring β-strands, thereby enhancing structural stability. plos.org

Studies on small peptides like Gly-Trp and Trp-Gly-Gly reveal that their conformational landscapes are shaped by intramolecular hydrogen bonds. researchgate.net These interactions can occur between the peptide backbone and the NH group of the indole ring, stabilizing folded structures. researchgate.net The stabilization of these conformers is also attributed to long-range dispersion forces, including potential NH-π and OH-π interactions between the peptide backbone and the indole ring's π-system. researchgate.net

The role of glycine in protein stability is particularly evident in β-turns, where it is a statistically preferred residue at several positions. nih.govnih.gov Replacing non-glycine residues at sites with left-handed helical φ, ψ angles (where a β-carbon would cause steric strain) with glycine can relieve this strain and significantly increase protein stability. nih.gov However, the context is crucial, as studies on a diverse set of proteins have shown that replacing existing β-turn residues with glycine rarely leads to increased stability, in contrast to proline substitutions. nih.gov

Furthermore, research into the effects of radical formation on Trp-containing miniproteins highlights the delicate balance of interactions within Gly-Trp motifs. mdpi.com While glycine residues are susceptible to hydrogen abstraction, forming a Cα-centered radical, the consequences for protein stability are context-dependent. mdpi.com In some structures, like the Trp zipper, the reduced conformational freedom of the glycine radical can stabilize the protein. mdpi.com In others, such as the Trp cage, radicalization at a glycine residue can be highly destabilizing and lead to the unfolding of the protein structure. mdpi.com

Metal Ion Coordination and Chelation Properties of Glycylglycyltryptophan

The tripeptide this compound, or Glycylglycyltryptophan, demonstrates significant capabilities in coordinating with and chelating metal ions. This property stems from the presence of multiple donor atoms within its structure, including the terminal amino group, the amide nitrogens of the peptide bonds, the carboxylate oxygen, and the indole ring of the tryptophan residue. The process of chelation involves the formation of multiple coordination bonds between a single metal ion and a ligand, resulting in a stable, ring-like structure known as a chelate. beloit.edulibretexts.org The stability of these metal complexes is a key aspect of their chemistry. numberanalytics.commdpi.com

The interaction between Glycylglycyltryptophan and metal ions is influenced by the amino acid sequence, the pH of the solution, and the specific metal ion involved. ismar.org The terminal amino group and the deprotonated peptide nitrogens are primary binding sites for transition metals. Studies involving copper (Cu²⁺), nickel (Ni²⁺), and cobalt (Co²⁺) have shown that these metals can induce the deprotonation of the amide groups, facilitating their participation in coordination. ismar.orgresearchgate.net The binding of a metal ion to the peptide significantly lowers the pKa of the terminal amino group, indicating a strong interaction. For instance, Cu²⁺ binding to Gly-Trp lowers the amino group's pKa from 8.2 to 5.5. researchgate.net

Fluorescence quenching studies have been instrumental in quantifying the binding affinities between tryptophan-containing peptides and metal ions. ismar.orgresearchgate.net The intrinsic fluorescence of the tryptophan residue is quenched upon the formation of a non-fluorescent ground-state complex with the metal ion. ismar.org This allows for the calculation of association constants, which vary depending on the metal and the pH.

| Metal Ion | Peptide | pH | Association Constant (Kₐ) |

| Cu²⁺ | Gly-Trp | 9 | 4.4 x 10⁴ M⁻¹ researchgate.net |

| Ni²⁺ | Gly-Trp | 9 | 6.9 x 10³ M⁻¹ researchgate.net |

| Co²⁺ | Gly-Trp | 7.4 | See Table 2 ismar.org |

| Co²⁺ | Gly-Trp | 8.9 | See Table 2 ismar.org |

This table presents the association constants for the binding of different metal ions to Glycyltryptophan (Gly-Trp) at specific pH values. Data sourced from fluorescence quenching experiments. ismar.orgresearchgate.net

Further analysis of Co²⁺ binding to Gly-Trp indicates the formation of at least two different complex species, with their relative fractions being pH-dependent. ismar.org

| pH | Complex 1 Fraction | Binding Constant 1 (K₁) | Complex 2 Fraction | Binding Constant 2 (K₂) |

| 7.4 | 0.55 | 1.9 x 10⁴ M⁻¹ | 0.45 | 1.8 x 10³ M⁻¹ |

| 8.9 | 0.40 | 2.1 x 10⁴ M⁻¹ | 0.60 | 4.5 x 10³ M⁻¹ |

This table shows the binding constants and fractional composition of two distinct Co(II)-Gly-Trp complexes at different pH values, indicating a complex, pH-dependent binding equilibrium. ismar.org

Structural studies, such as those on copper complexes of Gly-Trp, reveal more detailed coordination information. Electron Paramagnetic Resonance (EPR) spectroscopy of Cu(II)Gly-Trp crystals shows that intermolecular contacts are mediated through a network of hydrogen bonds and cation-π interactions. conicet.gov.ar In the gas phase, mass spectrometry experiments indicate that doubly charged precursor complexes, such as with copper, feature electrostatic coordination primarily through the anionic carboxylate end of the zwitterionic peptide. researchgate.net The tryptophan side chain's indole ring can also participate in binding through cation-π interactions, where the electron-rich π system of the aromatic ring interacts favorably with the positive charge of the metal cation. conicet.gov.ar This type of interaction is significant and can be as effective as hydrogen bonds in stabilizing biological structures. conicet.gov.ar

Biological and Biochemical Roles and Mechanisms of H Gly Gly Trp Oh

Potential Involvement in Neurotransmission and Cellular Signaling

The primary mechanism by which tryptophan-containing peptides like H-Gly-Gly-Trp-OH can modulate neurotransmitter activity is through the provision of tryptophan itself. Tryptophan is an essential amino acid and the sole precursor for the synthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT). wikipedia.orgfrontiersin.orgwikipedia.org This conversion process is a critical step in the regulation of numerous neurobiological functions, including mood, sleep, and cognitive processes. researchgate.net

The metabolic breakdown of this compound would release free tryptophan, which can then cross the blood-brain barrier. nih.gov In the brain, the enzyme tryptophan hydroxylase converts tryptophan into 5-hydroxytryptophan (B29612) (5-HTP), which is subsequently converted into serotonin. wikipedia.org Therefore, the availability of tryptophan is a rate-limiting factor for serotonin synthesis in the brain. frontiersin.org By serving as a source of tryptophan, this compound can indirectly influence the levels of serotonin, thereby modulating serotonergic neurotransmission. cymitquimica.comchemimpex.com Aromatic amino acids like tryptophan are also precursors to other important neurotransmitters, suggesting potential neuroactive properties for peptides that contain them. cymitquimica.com

Antioxidant Activity and Protection against Oxidative Stress

Peptides containing tryptophan have been shown to possess antioxidant properties. jmb.or.krjmb.or.kr The tripeptide H-Gly-Gly-Gly-OH, a structural analogue of this compound, has been noted for its antioxidant capabilities. medchemexpress.commedchemexpress.com The antioxidant potential of tryptophan-containing peptides is largely attributed to the indole (B1671886) ring of the tryptophan residue. jmb.or.krjmb.or.krmdpi.com This structure can act as a hydrogen donor, which is a key mechanism for neutralizing free radicals and inhibiting the chain reactions of lipid peroxidation. jmb.or.krjmb.or.kr Studies on various peptides have confirmed that the presence of tryptophan enhances antioxidant activity. jmb.or.krmdpi.com For instance, dipeptides such as Trp-Gly have demonstrated the ability to protect erythrocytes from oxidative damage, primarily by acting as direct scavengers of free radicals. acs.org

The cellular mechanisms by which tryptophan-containing peptides exert their antioxidant effects are multifaceted.

Direct Radical Scavenging: The primary mechanism is the direct quenching of reactive oxygen species (ROS). nih.govfrontiersin.org The indole group of tryptophan can donate a hydrogen atom to stabilize highly reactive free radicals, such as hydroxyl (·OH) and superoxide (B77818) (·O2−) radicals, thus terminating the oxidative cascade. jmb.or.krjmb.or.krmdpi.com This action helps protect vital cellular components like lipids, proteins, and DNA from oxidative damage. frontiersin.org

Modulation of Antioxidant Enzymes: Bioactive peptides can protect cells against oxidative damage by enhancing the body's own antioxidant defense systems. nih.govfrontiersin.org Studies on casein-derived antioxidant peptides showed they could stimulate the expression of antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). jmb.or.krjmb.or.kr This is achieved by up-regulating the nuclear factor erythroid-2-related factor 2 (Nrf2) and decreasing the expression of its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). jmb.or.krjmb.or.kr The activation of the Keap1-Nrf2 pathway is a critical cellular response to combat oxidative stress. jmb.or.krjmb.or.kr

Inhibition of Lipid Peroxidation: By scavenging lipid peroxyl radicals, these peptides can prevent the propagation of lipid peroxidation, a major cause of cell membrane damage. nih.gov This action helps to reduce the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation and oxidative stress. jmb.or.krjmb.or.krfrontiersin.org

The table below summarizes findings on the antioxidant mechanisms of peptides containing tryptophan.

| Antioxidant Mechanism | Description | Cellular Effect | Supporting Findings |

| Direct Radical Scavenging | The indole ring of tryptophan donates hydrogen to neutralize free radicals. | Reduces levels of reactive oxygen species (ROS). | Peptides containing Tyr and Trp serve as hydrogen donors to inhibit free radical chain reactions. jmb.or.krjmb.or.kr |

| Enzyme Modulation | Upregulates the Keap1-Nrf2 pathway, increasing the production of antioxidant enzymes. | Increases activity of SOD, CAT, and GSH-Px. | Peptides stimulate mRNA and protein expression of antioxidant enzymes. jmb.or.krjmb.or.kr |

| Lipid Peroxidation Inhibition | Interrupts the chain reaction of lipid degradation caused by free radicals. | Decreases malondialdehyde (MDA) levels and protects cell membranes. | Effectively inhibits autooxidation in linoleic acid models. nih.gov |

Enzymatic Interactions and Substrate Specificity

The interaction of this compound with various molecules and its specificity as an enzymatic substrate have been explored in specific research contexts. In a study investigating molecular recognition, the binding affinity of this compound was tested with a synthetic receptor, Q8·MV. Using isothermal titration calorimetry (ITC), it was found that the receptor had a significantly lower affinity for peptides with a C-terminal tryptophan compared to those with an N-terminal tryptophan. rsc.org

The table below presents the binding affinity data from this study.

| Peptide | Association Constant (Kₐ) (M⁻¹) |

| H-Trp-Gly-Gly-OH | 1.3 x 10⁵ |

| H-Gly-Trp-Gly-OH | 2.2 x 10⁴ |

| This compound | 3.3 x 10³ |

Data sourced from ITC studies conducted at pH 7.0 and 300 K. rsc.org

The enzymatic processing of tryptophan-containing peptides is highly dependent on the specific enzyme and the position of the tryptophan residue within the peptide chain.

Studies on α-chymotrypsin, a digestive enzyme, have shown that it can hydrolyze peptides with a C-terminal tryptophan. oup.com For substrates of the type Ac-Glyₙ-Trp-OMe, the second-order rate of hydrolysis was found to increase as the length of the glycine (B1666218) chain (n) increased, indicating that the secondary interactions between the peptide substrate and the enzyme influence the reaction rate. oup.com

Conversely, other enzymes exhibit different specificities. The enzyme CpaD, a dimethylallyltransferase, shows a strict requirement for tryptophan to be at the N-terminus of a dipeptide for its prenylation activity. nih.gov When H-Gly-Trp-OH was used as a substrate for CpaD, only trace amounts of the dimethylallylated product were detected. nih.gov Interestingly, the dominant product observed in this reaction was the monomeric amino acid L-Trp, suggesting that CpaD or a contaminating enzyme may possess aminopeptidase-like activity that cleaves the peptide. nih.gov

Participation in Amino Acid and Peptide Metabolic Pathways

As a peptide, this compound is subject to degradation into its constituent amino acids through the action of proteases and peptidases, which hydrolyze peptide bonds. nih.gov Once broken down, the released glycine and tryptophan enter their respective metabolic pools.

Tryptophan is an essential amino acid with several metabolic fates:

Protein Synthesis: It is incorporated into new proteins. frontiersin.org

Kynurenine (B1673888) Pathway: Over 95% of free tryptophan is catabolized through the kynurenine pathway, which produces bioactive metabolites and ultimately leads to the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). wikipedia.orgfrontiersin.org This pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO). frontiersin.orgnih.gov

Serotonin Pathway: A smaller fraction of tryptophan is used for the synthesis of serotonin and subsequently melatonin. wikipedia.orgfrontiersin.orgfrontiersin.org

The carbon skeleton of tryptophan is catabolized into intermediates such as pyruvate (B1213749) and acetoacetate, which can then enter central metabolic pathways like the citric acid cycle. nih.gov Glycine is a non-essential amino acid that can be synthesized in the body and is involved in the synthesis of proteins, purines, and glutathione.

Studies on intestinal absorption have shown that glycine and tryptophan are among the amino acids with the lowest digestibility, suggesting that small peptides like Gly-Trp dipeptides might be absorbed and utilized by the body. annualreviews.org

Relevance of Tryptophan Metabolism to Peptide Function

Tryptophan is an essential amino acid with a unique indole side chain, making it the largest of the twenty standard amino acids. nih.gov Its complex structure contributes to its role as a precursor for numerous bioactive compounds, including the neurotransmitter serotonin and the hormone melatonin. wikipedia.org The metabolism of tryptophan is primarily divided into two major pathways: the kynurenine pathway and the serotonin pathway. nih.govfrontiersin.org

The kynurenine pathway processes the majority of free tryptophan in the human body, leading to the production of kynurenine and niacin. nih.govwikipedia.org The serotonin pathway, initiated by the enzyme tryptophan hydroxylase, converts tryptophan to 5-hydroxytryptophan (5-HTP), a direct precursor to serotonin. nih.govfrontiersin.org Serotonin plays a crucial role in regulating mood, sleep, appetite, and gastrointestinal motility. frontiersin.org

Role as a Constituent or Cleavage Product of Larger Bioactive Peptides

The tripeptide this compound can exist as a structural component within larger, naturally occurring bioactive peptides. Its properties are conferred by the specific sequence of its amino acid residues. The process of enzymatic cleavage of larger proteins can release smaller peptide fragments, including tripeptides, which may themselves exhibit biological activity. msu.edubiomedicinej.com

Identification in Naturally Occurring Peptide Sequences (e.g., Gluten Exorphines)

A notable example of a larger peptide containing a sequence related to this compound is Gluten Exorphin B4. Gluten exorphins are a group of opioid peptides formed during the digestion of gluten protein. wikidoc.orgiiab.me

Gluten Exorphin B4 has the amino acid sequence H-Tyr-Gly-Gly-Trp-OH. wikidoc.orgiiab.mewikipedia.org This tetrapeptide is a cleavage product of gluten digestion and demonstrates the presence of the Gly-Gly-Trp sequence within a naturally derived bioactive peptide. Another related peptide is Gluten Exorphin B5, with the sequence H-Tyr-Gly-Gly-Trp-Leu-OH. wikidoc.orgiiab.menovoprolabs.combiosynth.com

Sensory Perception Studies: Taste Characteristics of Tryptophan-Containing Peptides

The taste of amino acids and peptides is a complex sensory perception. Tryptophan itself is known to be one of the most bitter-tasting amino acids. nih.govresearchgate.net The bitterness of tryptophan and peptides containing it is mediated by a specific family of bitter taste receptors known as TAS2Rs. nih.govacs.org

Computational Modeling and Simulation Studies of H Gly Gly Trp Oh

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to meticulously map the electronic structure and related properties of Glycylglycyltryptophan. These calculations provide a foundational understanding of the molecule's intrinsic characteristics.

Geometry optimization is a computational process to determine the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. scm.comfaccts.de For peptides, which possess significant conformational flexibility due to rotatable bonds, this process can identify multiple low-energy conformers. cuni.cz

Theoretical studies on H-Gly-Gly-Trp-OH and related tryptophan-containing peptides have successfully characterized their energetic landscapes. cuni.czresearchgate.net By employing methods such as Møller-Plesset perturbation theory (MP2) with extensive basis sets (e.g., cc-pVTZ), researchers can calculate the relative energies of various conformers and identify the most stable structures. cuni.cz These stable conformations are stabilized by a network of weak non-covalent interactions, including hydrogen bonds like N-H···O=C, and dispersion interactions involving the aromatic indole (B1671886) side chain of the tryptophan residue. cuni.czresearchgate.net

For the hydrated form, this compound·2H₂O, analyses combining experimental data and theoretical calculations have characterized a notably flat trans-configured HN-C=O fragment, with a dihedral angle of 177.4°. researchgate.netresearchgate.net This planarity is a common feature in the peptide backbone, and its precise characterization is a key outcome of geometry optimization studies.

Table 1: Optimized Geometric Parameters for Tryptophan-Containing Peptides This table illustrates typical geometric parameters for the peptide backbone as determined by computational geometry optimization, based on findings for related structures.

| Parameter | Description | Typical Optimized Value | Reference Finding |

|---|---|---|---|

| Amide Fragment Torsion Angle (ω) | Defines the planarity of the peptide bond. | ~177° - 178° | A flat trans-amide fragment (177.4°) was characterized for H-Gly-Trp-OH·2H₂O. researchgate.netresearchgate.net |

| Relative Energy | Energy of a conformer relative to the most stable one. | 0.0 kJ mol⁻¹ for the most stable conformer. | The most stable conformers are assigned a minimum energy of 0.0 kJ mol⁻¹. researchgate.net |

Quantum chemical calculations are highly effective in predicting vibrational spectra, such as Infrared (IR) spectra. uci.edu By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be determined. atu.edu These predicted spectra serve as a powerful tool for interpreting experimental results and assigning specific absorption bands to the vibrations of different functional groups within the molecule. researchgate.net

For this compound·2H₂O, solid-state linear-dichroic infrared (IR-LD) spectroscopy has been used in conjunction with quantum chemical calculations to elucidate its structure. researchgate.net The calculations help to assign the complex array of bands observed in the experimental spectrum. The IR spectrum is typically characterized by distinct regions corresponding to specific vibrational modes.

Table 2: Key IR Vibrational Regions for this compound This table outlines the principal vibrational modes and their typical frequency ranges as identified through combined experimental and computational studies on tryptophan-containing peptides. researchgate.netru.nl

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretching | 3326–3446 | Vibrations of the N-H bonds in the amine and amide groups. researchgate.net |

| Amide I (C=O Stretch) | ~1640-1690 | Primarily the C=O stretching vibration of the peptide backbone, sensitive to conformation. researchgate.netnih.gov |

| Amide II (N-H Bend & C-N Stretch) | ~1510-1570 | A coupled mode involving the in-plane bending of the N-H bond and stretching of the C-N bond. researchgate.net |

| Indole Ring Vibrations | 1450-1800 | In-plane vibrations of the tryptophan side chain's indole ring. researchgate.net |

Geometry Optimization and Energetic Landscapes of this compound

Molecular Dynamics Simulations for Conformational Space and Dynamics

While quantum calculations excel at describing static structures, molecular dynamics (MD) simulations are used to explore the dynamic behavior and conformational space of molecules over time. nih.govfrontiersin.org MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe processes like peptide folding and conformational transitions in a simulated environment. nih.govescholarship.org

The presence of a solvent, particularly water, has a profound impact on the structure, stability, and dynamics of peptides. MD simulations explicitly model solvent molecules to capture these effects. nih.gov For peptides like this compound, solvation influences the conformational preferences by mediating hydrogen bonds and affecting the hydrophobic interactions of the tryptophan side chain. atu.edutulane.edu

Computational studies on analogous peptides reveal significant structural changes upon solvation. atu.edu For instance, in the gas phase, a peptide might adopt a compact, internally hydrogen-bonded structure, whereas in water, it may favor more extended conformations that interact with solvent molecules. This transition is accompanied by a change in the Gibbs free energy of solvation (ΔGsolvation), which quantifies the energetic favorability of dissolving the molecule. For tri-glycine, a related peptide, the calculated ΔGsolvation is -47.188 kcal/mol, indicating a highly favorable interaction with water. atu.edu Solvation also induces shifts in vibrational frequencies; for example, the C=O stretching mode often shows a red shift (a shift to lower frequency) in a polar solvent due to hydrogen bonding with water molecules. atu.edu

The application of a strong external electric field can perturb the electronic structure and vibrational dynamics of a molecule. aps.org This phenomenon, known as the vibrational Stark effect, causes shifts in the vibrational frequencies of specific chemical bonds. nih.gov While specific studies on this compound in electric fields are not prominent, the principles derived from research on other molecules are directly applicable.

MD simulations can be used to analyze how an external field influences intramolecular vibrational energy relaxation (IVR) and the line widths of spectral bands. nih.gov The electric field can alter the anharmonic couplings between different vibrational modes and change their frequency detunings. nih.gov For polar groups, such as the amide C=O and N-H bonds in the peptide backbone, the field is expected to induce measurable frequency shifts. nih.gov The magnitude and direction of these shifts depend on the orientation of the bond's dipole moment relative to the external field. mdpi.com This analysis is relevant for understanding how the local electric fields within proteins, generated by nearby charged residues and water molecules, modulate the vibrational properties of the peptide backbone. nih.gov

Solvation Effects on this compound Structure and Stability

Quantitative Structure-Activity Relationship (QSAR) Modeling for Peptide Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. acs.org For peptides, QSAR is a powerful tool for rational design, enabling the prediction of activity and the optimization of peptide sequences for desired functions, such as antioxidant or enzyme-inhibiting properties. mdpi.commdpi.com

The QSAR approach for a peptide like this compound involves three main steps:

Descriptor Generation: The chemical structure of the peptide is converted into a set of numerical values known as molecular descriptors. For peptides, these descriptors are often derived from the physicochemical properties of the constituent amino acids. nih.govnih.gov

Model Building: A mathematical model is created using statistical methods, such as partial least squares (PLS) regression, to link the descriptors (independent variables) to the observed biological activity (dependent variable). frontiersin.org

Model Validation and Prediction: The model's statistical significance and predictive power are rigorously validated. A robust model can then be used to predict the activity of new, unsynthesized peptide sequences. acs.org

For this compound, the properties of the tryptophan residue—such as its large size, hydrophobicity, aromaticity, and hydrogen-bonding capabilities—are expected to be critical contributors to any QSAR model. mdpi.comresearchgate.net The glycine (B1666218) residues, while simple, contribute to the peptide's flexibility and spacing. A QSAR model could be used to explore how substituting the glycine residues with other amino acids or modifying the tryptophan would impact a specific biological activity, thereby guiding the design of new and more potent analogues.

Table 3: Examples of Amino Acid Descriptors Used in Peptide QSAR Modeling

| Descriptor Class | Specific Examples | Description | Relevance |

| Hydrophobicity | Hydrophobicity scales (e.g., Kyte-Doolittle) | Describes the tendency of an amino acid to avoid water. | Crucial for membrane interactions and receptor binding. mdpi.com |

| Steric/Size | Molecular volume, van der Waals volume | Represents the size and shape of the amino acid side chain. | Influences how a peptide fits into a binding pocket. nih.gov |

| Electronic | pKa values, electronic charge index, dipole moment | Describes the electronic properties and charge distribution. | Important for electrostatic interactions and hydrogen bonding. nih.gov |

| Structural | z-scores (z1, z2, z3) | Principal component scores derived from multiple physicochemical properties, representing hydrophobicity, size, and electronic effects. nih.gov | Provides a comprehensive, multi-dimensional description of the amino acid. |

Derivatives, Analogues, and Chemical Modifications of H Gly Gly Trp Oh

Design and Synthesis of Structurally Modified H-Gly-Gly-Trp-OH Analogues

The design and synthesis of analogues of this compound often involve the substitution of one or more of its amino acid residues to probe structure-activity relationships or to introduce new functionalities.

A common strategy involves replacing the glycine (B1666218) residues. For instance, in the context of studying protein interactions, Glycine to Tryptophan substitutions have been used to create bulky mutants that can alter protein conformation. pnas.org While not a direct analogue of this compound for its own sake, this research highlights a synthetic strategy of substituting glycine. Another approach is the use of N-methylated glycine, which can constrain the peptide's backbone conformation. google.com For example, replacing glycine with N-methyl glycine can reinforce a specific turn structure in a peptide, potentially improving its binding affinity to a target. google.com

The synthesis of these analogues typically follows standard solid-phase peptide synthesis (SPPS) or solution-phase methods. sci-hub.senih.gov In SPPS, the peptide is built residue by residue on a solid support, allowing for the straightforward incorporation of modified or unnatural amino acids. nih.gov Solution-phase synthesis is also employed, particularly for large-scale production or when specific chemical modifications are more amenable to this approach. sci-hub.se For example, tryptophan can be converted to its methyl ester and then coupled with N-protected amino acids or peptides using coupling agents like EDCI/HOBt. sci-hub.se

To prevent aggregation during the synthesis of peptides containing Gly-Gly motifs, which can be problematic, derivatives like Fmoc-Gly-(Dmb)Gly-OH can be utilized. The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen temporarily disrupts interchain hydrogen bonding, improving synthetic efficiency, and is removed during the final cleavage from the resin.

Table 1: Examples of Structurally Modified this compound Analogues and Related Synthetic Strategies

| Modification Strategy | Example Analogue/Derivative | Purpose of Modification | Synthetic Approach | Reference |

| Glycine Substitution | Gly→Trp mutants in proteins | To study protein conformational changes | Site-directed mutagenesis | pnas.org |

| Backbone Constraint | N-methyl Glycine substitution | To constrain peptide backbone and enhance binding | Solid-phase or solution-phase peptide synthesis | google.com |

| Aggregation Prevention | Use of Fmoc-Gly-(Dmb)Gly-OH | To improve synthesis efficiency of Gly-Gly containing peptides | Solid-phase peptide synthesis | |

| C-terminal Modification | H-Gly-Gly-Trp-OMe | Intermediate for further peptide coupling | Solution-phase synthesis with esterification | sci-hub.se |

Incorporation of this compound into Cyclic Peptides and Peptidomimetics

To enhance stability and conformational rigidity, the this compound sequence can be incorporated into cyclic peptides or used as a basis for peptidomimetics. Cyclization can significantly improve a peptide's resistance to enzymatic degradation and lock it into a bioactive conformation. nih.govscispace.comresearchgate.net

Strategies for cyclization are varied and include head-to-tail lactamization, side-chain to side-chain cyclization, and the use of chemical linkers. mdpi.com For instance, a linear peptide precursor containing the Gly-Gly-Trp sequence can be synthesized and subsequently cyclized in solution. mdpi.com Palladium-catalyzed C(sp³)–H activation is a modern technique that allows for the creation of unique hydrocarbon linkages between amino acid side chains, including tryptophan, to form cyclic peptides. scispace.comresearchgate.net

Peptidomimetics are compounds that mimic the structure and function of peptides but have modified backbones or non-natural amino acid components to improve properties like oral bioavailability and metabolic stability. nih.govunc.edu The Gly-Gly-Trp motif can be part of a larger peptidomimetic design. For example, histamine-containing peptidomimetics have been synthesized to have antioxidant properties, where the peptide-like structure is key to its function. nih.gov

The design of such molecules often involves computational modeling to predict the conformation and properties of the resulting cyclic peptide or peptidomimetic. pnas.org

Table 2: Strategies for Incorporating this compound into Cyclic Structures and Mimetics

| Approach | Description | Example | Potential Advantage | Reference |

| Cyclization | Forming a covalent bond to create a cyclic peptide structure. | Head-to-tail macrolactamization of a linear precursor containing Gly-Trp. | Enhanced stability and defined conformation. | mdpi.com |

| C(sp³)–H Activation | Palladium-catalyzed cyclization to form hydrocarbon bridges. | Cyclization involving the tryptophan side chain. | Creation of novel and stable cyclic structures. | scispace.comresearchgate.net |

| Peptidomimetics | Designing molecules that mimic peptide structures. | Histamine-containing peptidomimetics with antioxidant activity. | Improved stability and resistance to hydrolysis. | nih.gov |

| Glycosylation | Attaching sugar moieties to the peptide. | A glycosylated hexapeptide showed increased metabolic stability. | Enhanced stability and cell permeability. | mdpi.com |

Strategies for Conjugation and Functionalization of the Tripeptide Scaffold

The this compound scaffold can be conjugated to other molecules to impart new functionalities. These can include reporter groups (fluorophores, biotin), polymers, or other bioactive molecules. nih.govmdpi.com

One common strategy involves targeting the N-terminal amine or the C-terminal carboxylic acid. For instance, the N-terminus can be modified by reacting it with an aldehyde to form an amino alcohol, a method used for site-selective conjugation. nih.gov The tryptophan residue itself is a key site for functionalization. nih.gov The indole (B1671886) ring of tryptophan can undergo selective chemical reactions, such as C-H functionalization, allowing for the attachment of various groups. nih.govnih.govntu.ac.uk For example, rhodium-catalyzed C(7)-H maleimidation of tryptophan-containing peptides allows for the introduction of a clickable handle for further modification. nih.gov

Conjugation to polymers like polyethylene (B3416737) glycol (PEG) or poly(N-isopropylacrylamide) (PNIPAM) can improve the pharmacokinetic properties of the peptide. mdpi.com Peptides containing a cysteine residue can be conjugated to maleimide-terminated polymers. mdpi.com

Table 3: Conjugation and Functionalization Strategies for this compound

| Target Site | Reaction/Strategy | Attached Moiety | Purpose | Reference |

| N-terminus | Periodate oxidation of an N-terminal serine (if present). | Hydrazide-containing molecules (e.g., biotin). | Site-directed labeling. | nih.gov |

| N-terminus | Reaction with an aldehyde probe. | Aldehyde-containing molecules. | Site-selective C-C bond formation. | nih.gov |

| Tryptophan Side Chain | C(7)-H maleimidation. | Maleimide. | Introduction of a clickable group for further conjugation. | nih.gov |

| Tryptophan Side Chain | Electrochemical bioconjugation. | keto-ABNO radical. | Selective labeling under mild, metal-free conditions. | chemrxiv.org |

| C-terminus | Conjugation via a cysteine residue. | Maleimide-terminated polymers. | To improve pharmacokinetic properties. | mdpi.com |

Impact of Terminal Modifications on this compound Properties and Interactions

Modifications at the N- and C-termini of this compound can have a profound impact on its properties, including its charge, hydrophobicity, stability, and binding interactions. rsc.orgfrontiersin.org

N-terminal acetylation and C-terminal amidation are common modifications that neutralize the terminal charges. frontiersin.orgacs.org This can increase the peptide's hydrophobicity and its ability to cross cell membranes. These modifications also often protect the peptide from degradation by exopeptidases. frontiersin.org

The position of the tryptophan residue relative to the termini can significantly affect its interactions with other molecules. For example, studies using cucurbit nih.govuril (Q8) as a synthetic receptor have shown that it binds with significantly higher affinity to peptides with an N-terminal tryptophan (like H-Trp-Gly-Gly-OH) compared to those with a C-terminal tryptophan (this compound). rsc.orgtrinity.edunih.gov This selectivity is driven by favorable electrostatic interactions between the N-terminal ammonium (B1175870) group and the Q8 host. rsc.orgtrinity.edu

The nature of the protecting groups used during synthesis at the N-terminus (e.g., Fmoc, Boc, Z) can also influence the biological activity of the final peptide analogue. sci-hub.se For instance, in a series of tryptophan-containing peptides, those with an N-terminal Fmoc group showed higher analgesic and anti-inflammatory activity compared to those with Z or Boc groups, which was attributed to the aromaticity of the fluorene (B118485) ring in Fmoc. sci-hub.se

Table 4: Effects of Terminal Modifications on Peptide Properties

| Modification | Effect on Peptide | Example of Impact | Reference |

| N-terminal Acetylation | Neutralizes positive charge, increases hydrophobicity. | Enhances conformational stability and resistance to exopeptidases. | frontiersin.org |

| C-terminal Amidation | Neutralizes negative charge, increases hydrophobicity. | Improves stability and biological availability. | frontiersin.orgacs.org |

| N-terminal Fmoc group | Increased aromaticity compared to Boc or Z groups. | Enhanced analgesic and anti-inflammatory activity in certain peptide series. | sci-hub.se |

| Position of Trp | Affects binding to molecular receptors. | Cucurbit nih.govuril binds more strongly to N-terminal Trp than C-terminal Trp. | rsc.orgtrinity.edunih.gov |

| N-terminal Penta-DGlu | Increased negative charge. | In a minigastrin analog, this increased uptake in renal tissue. | nih.gov |

Advanced Analytical Methodologies in H Gly Gly Trp Oh Research

Chromatographic Techniques for Separation, Purification, and Purity Assessment (e.g., Reversed-Phase HPLC)

Chromatographic techniques are fundamental in the analysis of peptides like H-Gly-Gly-Trp-OH, enabling their separation, purification, and the assessment of their purity. researchgate.net High-performance liquid chromatography (HPLC) is a cornerstone of this analytical approach. researchgate.net

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a particularly powerful and widely used method for peptide analysis. phenomenex.comresearchgate.net In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. phenomenex.com For peptide separations, stationary phases like C18 (octadecylsilane) are common. phenomenex.com The separation mechanism is based on the hydrophobic character of the analytes; more hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times. phenomenex.com

The elution of peptides in RP-HPLC is typically achieved by using a gradient of an organic solvent, such as acetonitrile (B52724) or methanol, mixed with water. phenomenex.com The process often starts with a high concentration of the aqueous component, and the proportion of the organic solvent is gradually increased to elute the bound peptides. phenomenex.com The specific conditions, including the choice of stationary phase, mobile phase composition, and gradient profile, are optimized to achieve the desired separation. researchgate.net For instance, a two-dimensional RP-HPLC protocol might involve a first step at a pH between 7.0 and 7.8 using a phosphate (B84403) buffer and acetonitrile, followed by a second step at a pH below 3.0 with trifluoroacetic acid and acetonitrile. google.com The purity of the collected fractions can then be assessed, with the goal of achieving high purity levels, often above 98%. google.com

The table below outlines a typical RP-HPLC setup for peptide analysis.

| Parameter | Description | Common Choices for Peptide Analysis |

| Stationary Phase | The solid support within the column that interacts with the analytes. | C18 (octadecylsilane), C8, C4. phenomenex.com |

| Mobile Phase | The solvent that moves the analytes through the column. | A mixture of water and an organic solvent (e.g., acetonitrile, methanol). phenomenex.com |

| Elution Mode | The method of changing the mobile phase composition during the analysis. | Gradient elution (gradually increasing the organic solvent concentration). phenomenex.com |

| Detector | The component that detects the analytes as they elute from the column. | UV-Vis detector, mass spectrometer. |

Calorimetric Techniques for Thermodynamic Characterization of Binding Events (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique used to quantitatively characterize the thermodynamics of binding interactions between molecules in solution. cureffi.org It directly measures the heat change that occurs when one molecule is titrated into a solution containing its binding partner. cureffi.org This allows for the determination of key thermodynamic parameters, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. news-medical.net From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can also be calculated. cureffi.org

The principle of ITC involves a sample cell containing one of the interacting molecules and a reference cell with just the buffer. cureffi.org The titrant, the other interacting molecule, is injected in small aliquots into the sample cell. cureffi.org The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells. cureffi.orgtainstruments.com An exothermic reaction releases heat, resulting in a downward peak in the thermogram, while an endothermic reaction absorbs heat, causing an upward peak. cureffi.org

The resulting data is a plot of heat change per injection versus the molar ratio of the titrant to the molecule in the cell. Fitting this binding isotherm to a suitable binding model yields the thermodynamic parameters. news-medical.net ITC is a powerful tool for studying a wide range of biomolecular interactions, including peptide-protein, peptide-DNA, and peptide-ligand binding. For instance, ITC has been used to study the binding of peptides to receptors, revealing crucial information about the determinants of receptor specificity. nih.gov The binding of isoquinoline (B145761) alkaloids to hemoglobin has also been characterized using ITC, demonstrating that the binding was favored by changes in both enthalpy and entropy. rsc.org

The following table summarizes the key thermodynamic parameters obtained from an ITC experiment.

| Thermodynamic Parameter | Symbol | Information Provided |

| Binding Affinity Constant | Ka | The strength of the binding interaction. |

| Enthalpy Change | ΔH | The heat released or absorbed during binding. news-medical.net |

| Stoichiometry | n | The molar ratio of the interacting molecules in the complex. tainstruments.com |

| Gibbs Free Energy Change | ΔG | The spontaneity of the binding process. cureffi.org |

| Entropy Change | ΔS | The change in disorder of the system upon binding. cureffi.org |

Application of Ionic Liquids in Peptide Purification and Characterization

Ionic liquids (ILs) are salts with melting points below 100°C that are gaining attention as "green" solvents in various chemical processes, including peptide chemistry. hamptonresearch.comresearchgate.net They possess unique properties such as low volatility, high thermal stability, and tunable solubility, which can be advantageous for peptide purification and characterization. hamptonresearch.comresearchgate.net

In the context of peptide purification, ILs can be used as additives or even as the primary solvent in chromatographic separations. nih.gov Their use can enhance the solubility of peptides, particularly hydrophobic ones, and can lead to improved separation efficiency. nih.gov For example, the native chemical ligation of highly hydrophobic peptides has been successfully achieved in an ionic liquid-containing medium. acs.org

For peptide characterization, ILs can be employed as matrices in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. nih.gov They can also serve as the solvent system for studying peptide structure and interactions using techniques like NMR and FTIR. mdpi.com The synthesis of dipeptides has been demonstrated using tert-butyloxycarbonyl-protected amino acid ionic liquids as starting materials. rsc.org Furthermore, the interactions of functional groups in proteins with biocompatible ionic liquids have been quantified, providing insights into the "salting-out" effect where solubility decreases with increasing IL concentration due to unfavorable interactions. nih.gov

The table below lists some potential applications of ionic liquids in peptide research.

| Application Area | Description | Potential Advantages |

| Peptide Synthesis | Used as solvents or catalysts in peptide bond formation. nih.gov | Enhanced reaction rates, improved yields, greener reaction conditions. researchgate.net |

| Peptide Purification | Employed as mobile phase additives or the primary solvent in chromatography. nih.gov | Improved solubility of hydrophobic peptides, enhanced separation efficiency. nih.gov |

| Peptide Characterization | Used as matrices in MALDI-MS or as solvents for spectroscopic analysis. nih.gov | Improved signal intensity in MS, stabilization of peptide structure for analysis. hamptonresearch.com |

| Biomolecular Interactions | As a medium to study the interactions of peptides with other molecules. | Can modulate binding affinities and provide insights into interaction mechanisms. |

Future Directions and Emerging Research Perspectives for H Gly Gly Trp Oh

Elucidating Novel Biological Functions and Signaling Pathways

Emerging research is beginning to illuminate the broader biological roles of H-Gly-Gly-Trp-OH and its constituent amino acids, suggesting functions that extend beyond simple metabolic building blocks. The presence of tryptophan, an essential amino acid, is a key determinant of these potential functions, as its metabolic pathways are deeply integrated into immunology and neuroscience.

Future investigations are likely to focus on the following areas: